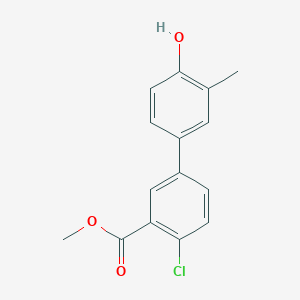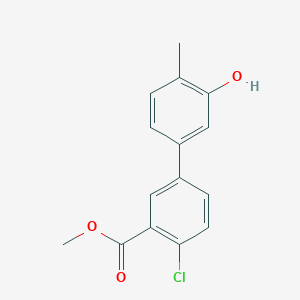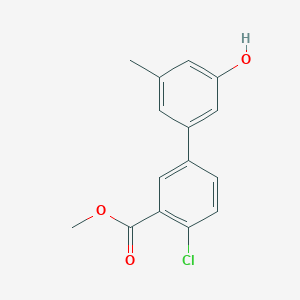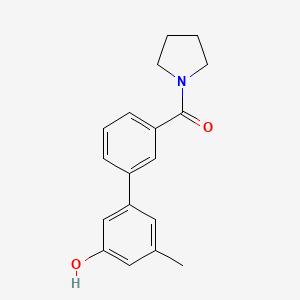
3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (3M5PCP95) is a synthetic compound with potential applications in scientific research. It is a relatively new compound, first synthesized in 2017, and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which plays a role in the breakdown of the neurotransmitter acetylcholine. This makes 3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% a potential therapeutic agent for the treatment of Alzheimer’s disease, as well as other neurological disorders. In addition, 3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential to act as an anti-inflammatory agent and to improve cognitive function in animal models.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not fully understood. It is believed to act as an inhibitor of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is thought to increase the levels of acetylcholine in the brain, which could potentially lead to improved cognitive function.
Biochemical and Physiological Effects
3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In animal models, 3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been found to have anti-inflammatory and neuroprotective effects. It has also been shown to improve cognitive function in animal models, suggesting that it may have potential therapeutic applications in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments include its relatively low cost and easy synthesis. It is also relatively stable, making it easy to store and transport. The main limitation of using 3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments is that it is a relatively new compound, and its effects are not yet fully understood.
Zukünftige Richtungen
For the study of 3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. Additional studies should also be conducted to determine the optimal dosage and best route of administration for 3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. Additionally, further research should be conducted to determine the long-term safety and efficacy of 3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in humans. Finally, research should be conducted to explore the potential synergistic effects of 3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% with other compounds.
Synthesemethoden
3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is synthesized by a three-step process. First, a pyrrolidine derivative is reacted with an aryl halide in the presence of a base, such as potassium carbonate. This reaction produces a pyrrolidinylcarbonylphenyl group. Next, a Grignard reagent is added to the reaction mixture, which results in the formation of a 3-methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol intermediate. Finally, the intermediate is reacted with a strong acid, such as sulfuric acid, to form the desired 3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% product.
Eigenschaften
IUPAC Name |
[3-(3-hydroxy-5-methylphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-9-16(12-17(20)10-13)14-5-4-6-15(11-14)18(21)19-7-2-3-8-19/h4-6,9-12,20H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYMSNAZSASVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684045 |
Source


|
| Record name | (3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261996-54-6 |
Source


|
| Record name | (3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95%](/img/structure/B6372488.png)
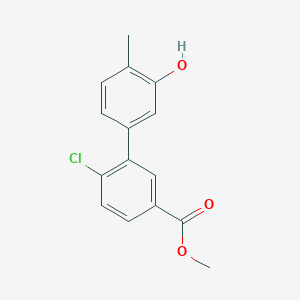
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372492.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95%](/img/structure/B6372499.png)

